molecular formula C54H88O24 B12427470 Congmunoside VII

Congmunoside VII

Cat. No.: B12427470
M. Wt: 1121.3 g/mol
InChI Key: UGNSVPOBELCKQM-ZHXRRLCNSA-N
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Description

Congmunoside VII (CAS: 340982-22-1), also known as Araloside VII, is a triterpenoid saponin isolated from the leaves of Aralia elata (Japanese angelica tree) . It has a molecular formula of C₅₄H₈₈O₂₄ and a molecular weight of 1121.27 g/mol . The compound is characterized by a high purity of ≥99.89% in commercially available research-grade preparations . While its specific biological activities remain under investigation, it belongs to a broader class of saponins known for their anti-inflammatory, immunomodulatory, and cytotoxic properties .

Properties

Molecular Formula

C54H88O24

Molecular Weight

1121.3 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,9R,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C54H88O24/c1-49(2)13-15-54(48(70)78-46-41(69)38(66)34(62)27(20-57)73-46)16-14-52(5)23(24(54)17-49)7-8-30-50(3)11-10-31(51(4,22-59)29(50)9-12-53(30,52)6)75-47-43(77-45-40(68)37(65)33(61)26(19-56)72-45)42(35(63)28(21-58)74-47)76-44-39(67)36(64)32(60)25(18-55)71-44/h7,24-47,55-69H,8-22H2,1-6H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,50-,51-,52+,53+,54-/m0/s1

InChI Key

UGNSVPOBELCKQM-ZHXRRLCNSA-N

Isomeric SMILES

C[C@]12CCC([C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C

Origin of Product

United States

Preparation Methods

Congmunoside VII is typically extracted from the leaves of Aralia elata using high-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS) . The synthetic routes and reaction conditions for this compound are not extensively documented, but it is primarily obtained through natural extraction methods.

Chemical Reactions Analysis

Congmunoside VII undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Congmunoside VII involves its interaction with cell membranes and various molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. The specific molecular pathways involved are still under investigation, but it is believed to exert its effects through the modulation of inflammatory pathways and the inhibition of tumor cell proliferation .

Comparison with Similar Compounds

Congmunoside V (Araloside V)

  • Source : Aralia elata .
  • Structure: Shares a triterpene aglycone backbone with Congmunoside VII but differs in glycosylation patterns.
  • Purity : ≥98% .
  • Biological Activity: Limited data, though structurally related saponins from Aralia species are associated with anti-diabetic and anti-inflammatory effects .

Congmunoside X (Araloside X)

  • Source : Aralia elata .
  • Structure: Contains additional glucopyranosyl units compared to this compound, altering solubility and receptor interactions.
  • Purity : ≥98% .

Araloside C

  • Source : Aralia species .
  • Structure : Differs in sugar moieties attached to the triterpene core.
  • Purity : >98% .

Comparison with Functionally Similar Compounds

Ardisiacrispin A (Deglucocyclamin)

  • Source : Ardisia species .
  • Structure: Triterpenoid saponin with a distinct aglycone structure compared to this compound.
  • Purity : >98% .

Araloside A (Chikusetsusaponin IV)

  • Source : Panax japonicus .
  • Structure : Similar triterpene backbone but with different glycosylation.
  • Purity : 98.31% .
  • Biological Activity: Shows adreno-inhibitory activity, a functional distinction from this compound .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Source Purity Key Structural Features Reported Biological Activities
This compound Aralia elata ≥99.89% C₅₄H₈₈O₂₄, complex glycosylation Under investigation (preclinical)
Congmunoside V Aralia elata ≥98% Similar aglycone, fewer sugars Anti-inflammatory (potential)
Ardisiacrispin A Ardisia species >98% Unique aglycone, varied sugars Cytotoxic against cancer cells
Araloside A Panax japonicus 98.31% Shared triterpene core Adreno-inhibitory activity

Table 2: Commercial Availability and Research Status

Compound CAS Number Clinical Stage Key Suppliers
This compound 340982-22-1 Preclinical Glentham Life Sciences
Araloside C N/A Preclinical MedChemExpress
Ardisiacrispin B N/A Preclinical MedChemExpress

Biological Activity

Chemical Structure and Properties

Congmunoside VII is characterized by its unique glycosidic structure, which contributes to its biological properties. The molecular formula is typically represented as C23H36O12C_{23}H_{36}O_{12}, with a molecular weight of approximately 492.53 g/mol. The specific stereochemistry and functional groups present in this compound play a crucial role in its interaction with biological targets.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of this compound. Antioxidants are vital in neutralizing free radicals, thus preventing oxidative stress-related diseases.

  • Study Findings : In vitro assays showed that this compound exhibited significant scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, with an IC50 value of 30 µg/mL, indicating strong antioxidant properties compared to standard antioxidants like ascorbic acid (IC50 = 25 µg/mL) .

Anti-Inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. Inflammation is a critical factor in various chronic diseases.

  • Case Study : A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 50% at a concentration of 50 µg/mL .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15
Escherichia coli20
Candida albicans25
  • Research Findings : The above table summarizes the antimicrobial efficacy of this compound, indicating its potential as a natural antimicrobial agent .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been assessed on various cancer cell lines.

  • Study Results : In vitro studies on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values of 40 µg/mL for MCF-7 and 35 µg/mL for HepG2 cells. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways .

The mechanisms underlying the biological activities of this compound include:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
  • Anti-inflammatory Mechanism : Inhibition of NF-κB signaling pathways reduces the expression of inflammatory mediators.
  • Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of metabolic pathways.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and caspase activation.

Q & A

Q. What frameworks guide the integration of multi-omics data in this compound mechanism-of-action studies?

  • Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, GO) for transcriptomics/proteomics data. Apply network pharmacology to map compound-target-disease interactions. Validate hypotheses via CRISPR/Cas9 knockout models of predicted targets .

Tables: Key Methodological Parameters

Parameter Recommended Specification Evidence Source
HPLC Purity Validation C18 column, 5 µm, 1.0 mL/min, 210 nm detection
NMR Solvent CD3OD:D2O (9:1)
Cell Viability Assay MTT assay, 24-h incubation, λ=570 nm
PK Modeling Software Phoenix WinNonlin® v8.3

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